2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane
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Overview
Description
2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms in the ring. This particular compound features a cyclobutyl group with ethyl and dimethyl substitutions, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane typically involves the reaction of 3-ethyl-2,2-dimethylcyclobutanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiketal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in an inert solvent such as toluene or benzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring back to the corresponding diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Acetylamino-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane
- 2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-4(3H)-quinazolinones
Uniqueness
2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane is unique due to its specific substitution pattern on the cyclobutyl ring and the presence of the dioxolane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
62603-49-0 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-[(3-ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-4-9-7-10(12(9,2)3)8-11-13-5-6-14-11/h9-11H,4-8H2,1-3H3 |
InChI Key |
MKCZSRQESOPYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1(C)C)CC2OCCO2 |
Origin of Product |
United States |
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